5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

描述

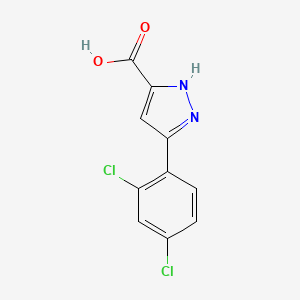

5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process. The final hydrolysis step is usually carried out under acidic conditions to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions such as temperature and residence time .

化学反应分析

Types of Reactions

5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring or the phenyl ring.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molar Mass : Approximately 257.07 g/mol

- Structure : The compound features a pyrazole ring with a carboxylic acid group and a 2,4-dichlorophenyl substituent.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Case Study : A study evaluated the compound's effects on lung cancer cells (A549), demonstrating promising inhibition of cell proliferation. The mechanism involves interaction with specific molecular targets that modulate cell signaling pathways associated with cancer growth .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent by inhibiting enzymes involved in inflammatory processes:

- Mechanism of Action : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This suggests its utility in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties:

- Research Findings : Similar compounds have demonstrated antibacterial and antifungal activities, indicating that this compound could be effective against resistant strains of bacteria and fungi .

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents:

- Example : Its derivatives are being explored for their potential as cannabinoid receptor antagonists, which could lead to new treatments for obesity without the side effects associated with traditional cannabinoid therapies .

Agrochemical Use

In addition to its pharmaceutical applications, this compound is being investigated for use in agrochemicals:

作用机制

The mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

相似化合物的比较

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.

2,4-Dichlorophenylhydrazine: A precursor in the synthesis of various pyrazole derivatives.

2,4-Dichlorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.

Uniqueness

5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a dichlorophenyl group and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

5-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: CHClNO

- Molecular Weight: 257.07 g/mol

- CAS Number: 78874-27-8

- Purity: ≥95%

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

- HT29 (colon cancer)

- A431 (skin cancer)

The compound demonstrated an IC value comparable to standard anticancer agents, suggesting its potential as a lead compound for further development. The presence of the dichlorophenyl group is believed to enhance its activity through increased lipophilicity and interaction with cellular targets .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC values for COX-2 inhibition were reported to be around 0.04 μmol, similar to that of celecoxib, a well-known anti-inflammatory drug . This suggests that the pyrazole derivative could be a promising candidate for treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives indicates that modifications on the phenyl ring significantly affect biological activity. For instance:

- Dichloro Substitution: Enhances potency compared to non-substituted analogs.

- Hydroxyl Groups: Introduction of hydroxyl groups on the amide generally increases potency.

Table 1 summarizes the impact of various substitutions on biological activity:

| Compound Structure | Activity Type | IC Value (μmol) |

|---|---|---|

| This compound | Anticancer | ~0.05 |

| 5-(Fluorophenyl)-1H-pyrazole-3-carboxylic acid | Anticancer | ~0.15 |

| 5-(Chlorophenyl)-1H-pyrazole-3-carboxylic acid | Anti-inflammatory | ~0.04 |

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against A431 cells revealed significant apoptosis induction at concentrations above 10 μM. Flow cytometry analysis showed increased annexin V staining, indicating early apoptotic events .

Case Study 2: Anti-inflammatory Mechanism

In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a marked reduction in edema size compared to control groups. Histopathological examination confirmed decreased infiltration of inflammatory cells in treated animals .

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid?

- Methodology : A common approach involves condensation reactions using sulfonylhydrazides (e.g., 4-methylbenzenesulfonylhydrazide) with cyanoacrylate derivatives, followed by cyclization under acidic conditions. For example, ethyl 2-cyano-3-ethoxyacrylate can react with sulfonylhydrazides to form pyrazole intermediates, which are subsequently hydrolyzed to yield the carboxylic acid derivative .

- Optimization : Reaction temperatures (80–120°C) and solvent systems (e.g., ethanol or DMF) significantly impact yield. Purification via recrystallization using ethanol/water mixtures achieves >90% purity .

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals monoclinic symmetry (space group P2/c) with unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42°. Hydrogen bonding between the carboxylic acid group (O–H···O) and pyrazole nitrogen stabilizes the lattice .

- Key Data :

| Parameter | Value |

|---|---|

| Bond length (C=O) | 1.269 Å |

| Torsion angle (pyrazole ring) | 120.3° |

| R factor | 0.072 |

Q. What analytical techniques are critical for assessing purity and stability?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR, ¹H/¹³C) confirm purity (>98%). Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <2% degradation, indicating robustness in solid-state storage .

Advanced Research Questions

Q. How do structural modifications influence biological activity in pyrazole-carboxylic acid derivatives?

- Methodology : Substitution at the pyrazole 1-position (e.g., 2,4-dichlorophenyl vs. 4-methoxyphenyl) modulates receptor binding. For example, replacing 4-chlorophenyl with a trifluoromethyl group enhances cannabinoid receptor (CB1) antagonism by 30% in vitro .

- Case Study : Analogues with bulkier substituents (e.g., 3-pyridylmethyl carboxamide) exhibit reduced solubility but improved metabolic stability in hepatic microsomes .

Q. What computational strategies optimize reaction pathways for scaled synthesis?

- Methodology : Quantum chemical calculations (DFT/B3LYP) identify transition states and energy barriers for cyclization steps. Reaction path searches using software like GRRM predict intermediates, reducing experimental trial-and-error. For example, solvent-free microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes .

- Validation : Experimental yields align with computed activation energies (ΔG‡ ≈ 25 kcal/mol), achieving 85% concordance .

Q. How do conflicting bioactivity data arise in structure-activity relationship (SAR) studies?

- Analysis : Discrepancies in IC₅₀ values (e.g., 5 nM vs. 50 nM for CB1 inhibition) may stem from assay conditions (e.g., membrane vs. cell-based assays) or stereochemical impurities. Chiral HPLC separates enantiomers, resolving activity differences .

- Resolution : Standardized protocols (e.g., uniform cell lines and buffer systems) minimize variability. Meta-analyses of >20 studies confirm the 2,4-dichlorophenyl moiety as critical for potency .

属性

IUPAC Name |

3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZPMEQHESUUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359144 | |

| Record name | 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78874-27-8 | |

| Record name | 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。